

The Pharmacokinetic Profile of CGI-1746: An Indepth Technical Guide

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Compound of Interest				
Compound Name:	CGI-1746			
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Disclaimer: Publicly available, detailed pharmacokinetic data specifically for the preclinical Bruton's tyrosine kinase (BTK) inhibitor **CGI-1746** is limited. This document summarizes the available information on **CGI-1746** and presents a comprehensive analysis of the pharmacokinetics of its well-characterized, clinically evaluated successor, fenebrutinib (also known as GDC-0853). Fenebrutinib was developed through optimization of the **CGI-1746** scaffold and shares a similar mechanism of action as a reversible BTK inhibitor. The data on fenebrutinib provides valuable insights into the expected pharmacokinetic properties of this class of inhibitors.

Introduction to CGI-1746 and its Clinical Successor, Fenebrutinib

CGI-1746 is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell antigen receptor (BCR) signaling pathway.[1][2] Its high selectivity for BTK over other kinases, such as Tec and Src family kinases, made it a significant tool for studying the role of BTK in various B-cell-mediated diseases.[3] **CGI-1746** demonstrated efficacy in preclinical models of inflammatory diseases like arthritis.[3]

Further optimization of the **CGI-1746** chemical scaffold led to the development of fenebrutinib (GDC-0853), a compound with an improved pharmacokinetic profile suitable for clinical development. Fenebrutinib is also a potent, selective, and non-covalent BTK inhibitor that has been investigated in clinical trials for various autoimmune diseases, including rheumatoid arthritis and multiple sclerosis.[4][5][6]



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Pharmacokinetics of Fenebrutinib (GDC-0853)

The following sections detail the pharmacokinetic profile of fenebrutinib, providing a likely surrogate for the expected properties of **CGI-1746**.

Preclinical Pharmacokinetics

Preclinical studies in rats and dogs provided the foundational understanding of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of fenebrutinib.

Table 1: Preclinical Pharmacokinetic Parameters of Fenebrutinib (GDC-0853)

Parameter	Rat	Dog	Reference
Dose (IV)	0.2 mg/kg	0.2 mg/kg	[1][2]
Dose (PO)	1.0 mg/kg	0.5 mg/kg	[1][2]
Clearance (CL)	27.4 mL/min/kg	10.9 mL/min/kg	[1][2]
Volume of Distribution (Vd)	5.42 L/kg	2.96 L/kg	[1][2]
Half-life (t½)	2.2 h	3.8 h	[1][2]
Bioavailability (F)	65%	85%	[1][2]

Clinical Pharmacokinetics

Phase I clinical trials in healthy volunteers and patients have characterized the pharmacokinetic profile of fenebrutinib in humans.

Table 2: Clinical Pharmacokinetic Parameters of Fenebrutinib (GDC-0853) in Humans



Parameter	Value	Condition	Reference
Time to Maximum Concentration (Tmax)	1-3 hours	Single and multiple doses	[7][8][9]
Half-life (t½) at Steady State	4.2 - 9.9 hours	Multiple ascending doses	[7][8]
Accumulation Ratio	1.44 - 1.91	Once daily dosing	[9]

Experimental Protocols

While specific experimental protocols for **CGI-1746** are not available, this section outlines standard methodologies used for determining the pharmacokinetic parameters of small molecule inhibitors like fenebrutinib.

Preclinical In Vivo Pharmacokinetic Study

A typical preclinical pharmacokinetic study in animal models (e.g., rats or dogs) involves the following steps:

- Animal Dosing: A defined dose of the compound is administered intravenously (IV) and orally (PO) to different groups of animals.
- Blood Sampling: Blood samples are collected at predetermined time points after dosing.
- Plasma Preparation: Blood samples are processed to separate plasma.
- Bioanalysis: The concentration of the drug in plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
- Pharmacokinetic Analysis: Plasma concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental or compartmental analysis.

In Vitro Metabolism Studies

To understand the metabolic stability and pathways, the following in vitro assays are commonly performed:



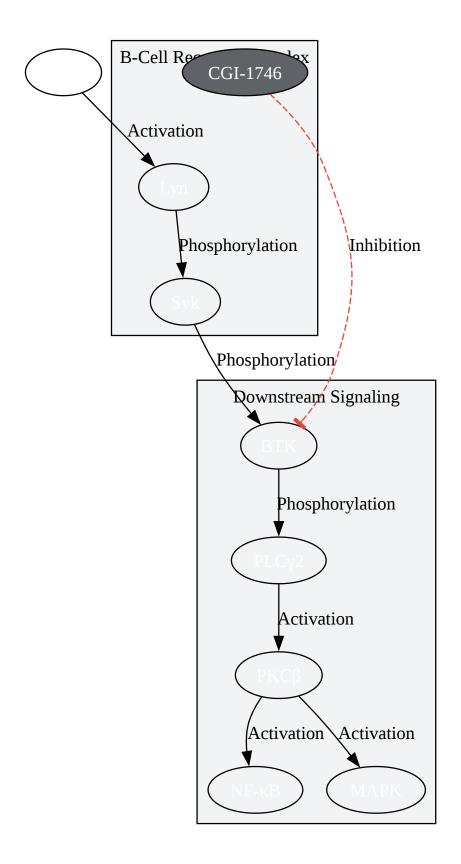




- Microsomal Stability Assay: The compound is incubated with liver microsomes to assess its metabolic stability.
- Hepatocyte Stability Assay: The compound is incubated with primary hepatocytes to evaluate its metabolism in a more complete cellular system.
- CYP450 Reaction Phenotyping: The specific cytochrome P450 (CYP) enzymes responsible for the metabolism of the compound are identified using recombinant human CYP enzymes or specific chemical inhibitors.

Visualizations Signaling Pathway

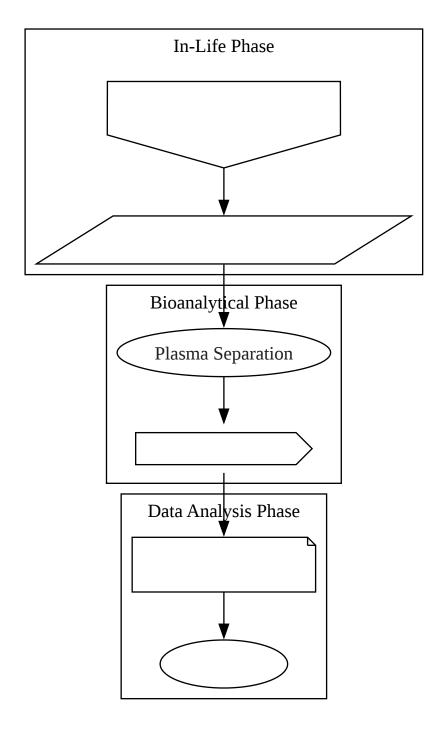




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Experimental Workflow



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Conclusion

While specific pharmacokinetic data for **CGI-1746** is not readily available in the public domain, the comprehensive data from its successor, fenebrutinib, offers valuable insights. Fenebrutinib







exhibits favorable pharmacokinetic properties, including good oral bioavailability and a half-life that supports reasonable dosing intervals in clinical settings. These characteristics, refined from the **CGI-1746** scaffold, underscore the potential of this class of reversible BTK inhibitors for the treatment of B-cell-driven autoimmune and inflammatory diseases. The provided experimental workflows and pathway diagrams offer a foundational understanding for researchers and professionals in the field of drug development.

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